molecular formula C29H29N3O4 B2435850 N-(3,5-dimethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide CAS No. 894555-29-4

N-(3,5-dimethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide

Cat. No. B2435850
CAS RN: 894555-29-4
M. Wt: 483.568
InChI Key: OQZGOEZHNZTALK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C29H29N3O4 and its molecular weight is 483.568. The purity is usually 95%.
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Scientific Research Applications

Structural and Fluorescence Properties

The research on structurally related amide-containing isoquinoline derivatives has led to discoveries regarding their crystalline solid and gel formation when treated with different mineral acids. Notably, certain derivatives have demonstrated enhanced fluorescence emission upon forming host–guest complexes with specific compounds, although their fluorescence activity varies depending on their protonated state. These findings suggest potential for N-(3,5-dimethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide and similar compounds in materials science, particularly in the development of fluorescent materials and sensors (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Cytotoxic Activity

Studies on carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a structural resemblance to the compound , have revealed significant cytotoxic activities against various cancer cell lines, suggesting a potential therapeutic application in cancer treatment. The high potency of some derivatives, as evidenced by their low IC50 values, underscores the relevance of exploring similar compounds for their antitumor properties (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Antimalarial Activity

The synthesis and evaluation of similar quinoline derivatives for their antimalarial activity have demonstrated promising results, highlighting a potential application in the development of new antimalarial drugs. The detailed study of structure-activity relationships within these compounds has led to insights that could inform the optimization of N-(3,5-dimethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide for similar purposes (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).

DNA-Binding Studies

Research on angular furoquinolinone derivatives, which are structurally related to the compound , has explored their antitumor activities and interactions with DNA. The discovery that derivatives with basic amino side chains exhibit improved antitumor activity, coupled with DNA-binding experiments suggesting intercalation as the mode of action, indicates a potential research direction for investigating the DNA-binding properties and therapeutic applications of N-(3,5-dimethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide in oncology (Xie, Qian, Cui, Xiao, Wang, Wu, & Cong, 2008).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[8-[(4-methylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O4/c1-18-4-6-23(7-5-18)30-16-22-13-21-14-26-27(36-9-8-35-26)15-25(21)32(29(22)34)17-28(33)31-24-11-19(2)10-20(3)12-24/h4-7,10-15,30H,8-9,16-17H2,1-3H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZGOEZHNZTALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC(=CC(=C5)C)C)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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